2-(Pyrrolidin-3-YL)pyrimidine
Description
Overview of Pyrimidine (B1678525) and Pyrrolidine (B122466) Heterocycles as Privileged Scaffolds in Chemical Biology and Medicinal Chemistry Research
The pyrimidine and pyrrolidine rings are independently recognized as "privileged scaffolds" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to a variety of biological targets, thereby serving as a basis for the development of diverse therapeutic agents.
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of life itself, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA. semanticscholar.orgontosight.ainih.gov This fundamental biological role makes the pyrimidine scaffold an attractive starting point for drug discovery. mdpi.com Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. semanticscholar.orgmdpi.comCurrent time information in Los Angeles, CA, US.eurjchem.com The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling chemists to fine-tune the biological activity of the resulting molecules. bohrium.com
Similarly, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent feature in natural products and synthetic drugs. nih.govbohrium.com Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological macromolecules. bohrium.com The pyrrolidine scaffold is a key component in numerous bioactive compounds, contributing to their efficacy and target selectivity. bohrium.comresearchgate.net The chemical flexibility of the pyrrolidine nucleus provides a wide range of structural variations, significantly impacting the therapeutic potential of its derivatives. nih.gov
The combination of these two privileged scaffolds into a single molecule, as seen in 2-(pyrrolidin-3-yl)pyrimidine, creates a unique chemical entity with considerable potential for interacting with diverse biological targets, making it a subject of significant interest in contemporary research.
Historical Context and Evolution of Pyrrolidinyl-Pyrimidine Derivatives in Scholarly Investigations
The scientific exploration of pyrimidine derivatives dates back to the 19th century, but their prominence in medicinal chemistry surged with the discovery of their role as essential components of nucleic acids. ontosight.ai Early research focused on the synthesis and biological evaluation of simple pyrimidine analogues. Over time, the focus shifted towards more complex derivatives, including those fused with other heterocyclic rings and those bearing diverse substituents, in a quest for enhanced biological activity and selectivity. mdpi.comacs.org
The incorporation of a pyrrolidine moiety onto the pyrimidine scaffold marked a significant step in the evolution of this class of compounds. Researchers began to explore how the saturated, three-dimensional nature of the pyrrolidine ring could influence the pharmacological properties of the otherwise planar pyrimidine core. This led to the synthesis and investigation of a wide array of pyrrolidinyl-pyrimidine derivatives.
Early investigations often involved the synthesis of libraries of related compounds to establish structure-activity relationships (SAR). For example, studies on pyrimidine-4-carboxamides revealed that the introduction of a pyrrolidine substituent could significantly enhance potency against specific biological targets. nih.govmdpi.com More recent research has focused on the development of highly specific agents, such as kinase inhibitors for cancer therapy, where the pyrrolidinyl-pyrimidine core serves as a key structural element. nih.govgoogle.com The stereochemistry of the pyrrolidine ring has also become a critical aspect of modern studies, with researchers investigating how different stereoisomers impact biological activity. nih.gov This evolution from broad exploration to targeted design highlights the growing sophistication in the study of pyrrolidinyl-pyrimidine derivatives.
Scope and Research Focus on this compound as a Core Structure for Advanced Studies
While a broad range of pyrrolidinyl-pyrimidine derivatives have been investigated, the specific isomer This compound has emerged as a valuable core structure for the development of novel bioactive compounds. Its utility is primarily as a key building block or intermediate in the synthesis of more complex molecules with tailored pharmacological profiles.
Research efforts have utilized this compound and its close analogues as foundational scaffolds for creating libraries of compounds for biological screening. For instance, studies have described the parallel synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, demonstrating the utility of the pyrrolidinyl-pyrimidine core in combinatorial chemistry approaches to drug discovery. doaj.orgnih.gov
Furthermore, the this compound framework is a key component in the design of specific enzyme inhibitors. Its structural features allow for the introduction of various substituents at different positions on both the pyrimidine and pyrrolidine rings, enabling the optimization of binding affinity and selectivity for a given target. For example, derivatives of this core structure have been explored as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and various kinases. nih.govresearchgate.net
The following tables summarize representative research findings on derivatives based on the pyrrolidinyl-pyrimidine scaffold, illustrating the scope of its application in medicinal chemistry.
Table 1: Examples of Biologically Evaluated Pyrrolidinyl-Pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (B1209978) and Thieno[3,2-d]pyrimidine Derivatives | EGFR Kinase Inhibitors | Compound B1 showed potent inhibitory activity against EGFRL858R/T790M with an IC50 of 13 nM and high selectivity. | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Tyrosine Kinase Inhibitors (for NSCLC) | Compound 12i selectively inhibited HCC827 cells with up to 493-fold increased efficacy compared to normal cells. | nih.gov |
| Pyrimidine-4-carboxamides | NAPE-PLD Inhibitors | Replacement of a morpholine (B109124) with a pyrrolidine substituent increased potency nearly 4-fold. | nih.govmdpi.com |
Table 2: Synthetic Utility of the Pyrrolidinyl-Pyrimidine Scaffold This table is interactive. You can sort and filter the data.
| Synthetic Approach | Resulting Compounds | Purpose of Study | Reference |
|---|---|---|---|
| Parallel Solution-Phase Synthesis | Library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides | Generation of novel 2-heteroarylethylamine derivatives for biological screening. | doaj.orgnih.gov |
| Multi-step Synthesis from Itaconic Acid | 2-Substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones | Synthesis of novel heterocycle systems. | eurjchem.com |
These examples underscore the role of the this compound scaffold not as an end-product itself, but as a crucial and versatile starting point for the construction of a diverse range of potentially therapeutic molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-10-8(11-4-1)7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPULOUDNRALULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Pyrrolidin 3 Yl Pyrimidine and Analogous Structures
Classical and Established Synthetic Routes to the 2-(Pyrrolidin-3-YL)pyrimidine Core
Traditional synthetic approaches to the this compound framework rely on well-established, robust reactions for building each heterocyclic component separately before their final assembly. These methods prioritize reliability and accessibility of starting materials.
Pyrrolidine (B122466) Ring Construction and Functionalization Strategies
The pyrrolidine ring is a ubiquitous feature in a vast number of natural products and pharmaceutical agents. whiterose.ac.uknih.govresearchgate.netfrontiersin.org Consequently, a rich variety of methods for its synthesis have been developed.
Classical strategies for constructing the pyrrolidine skeleton often begin from either cyclic or acyclic precursors. mdpi.com A common and highly effective approach utilizes the "chiral pool," employing readily available, enantiomerically pure starting materials like proline, 4-hydroxyproline (B1632879), and pyroglutamic acid. mdpi.comnih.govacs.org These precursors already contain the core pyrrolidine structure and one or more stereocenters, which can be chemically manipulated to install the desired substitution pattern. For instance, functional group interconversions on 4-hydroxyproline can provide access to 3-substituted pyrrolidines necessary for synthesizing the target molecule.
Alternatively, the pyrrolidine ring can be constructed from acyclic starting materials through cyclization reactions. mdpi.com Methods such as intramolecular reductive amination of γ-amino ketones or intramolecular nucleophilic substitution of γ-haloamines are foundational strategies. Another established route is the catalytic hydrogenation of substituted pyrroles, which can be reduced with high diastereoselectivity to yield functionalized pyrrolidines. nih.gov More recently, skeletal editing strategies like the ring contraction of abundant pyridine (B92270) feedstocks have also emerged as a viable pathway. nih.gov
Pyrimidine (B1678525) Ring Assembly and Annulation Methods
The pyrimidine ring is a fundamental component of nucleobases and numerous therapeutic agents. nih.govoup.com Its synthesis is a cornerstone of heterocyclic chemistry, with several classical methods being widely employed.
The most prominent and versatile method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. mdpi.com Variations of this reaction allow for the construction of a wide array of substituted pyrimidines by changing the components. For example, β-keto esters can react with amidines to form pyrimidine derivatives. mdpi.com
Other established routes include multicomponent reactions where three or more starting materials combine in a single pot to form the pyrimidine ring. acs.orgorganic-chemistry.org A common example is the Biginelli reaction, though many other variations exist. Annulation strategies, such as the [3+3] cycloaddition between an α,β-unsaturated ketone and benzamidine (B55565) hydrochloride, also provide a direct route to the pyrimidine core. mdpi.com Additionally, the reaction of ketones with nitriles can be used to assemble highly substituted pyrimidines. mdpi.com
Coupling Methodologies for Pyrrolidinyl-Pyrimidine Linkage Formation
Once the two heterocyclic moieties are prepared with the appropriate functional groups, the final step is their linkage. For this compound, this involves forming a carbon-nitrogen bond between the C2 position of the pyrimidine and the nitrogen of the pyrrolidine, or a carbon-carbon or carbon-heteroatom bond between the C2 of the pyrimidine and the C3 of the pyrrolidine.
A direct and classical approach is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a pyrrolidine, often N-protected 3-aminopyrrolidine (B1265635), with a pyrimidine ring bearing a suitable leaving group, such as a halogen (e.g., 2-chloropyrimidine), at the C2 position. The inherent electron-deficient nature of the pyrimidine ring facilitates this type of substitution.
Another common strategy involves the alkylation of a pyrimidine nucleobase with a functionalized pyrrolidine. For instance, N-protected 3-pyrrolidinol (B147423) can be converted to its O-mesyl derivative, which then serves as an electrophile to alkylate the pyrimidine. nih.gov
Transition metal-catalyzed cross-coupling reactions, while also considered modern, have become established tools. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a powerful method for coupling an amine (pyrrolidine) with an aryl halide (2-halopyrimidine). rsc.org Similarly, the Ullmann condensation, a copper-catalyzed reaction, can achieve the same transformation, often under different conditions. nih.gov
Modern Advancements in this compound Synthesis
Contemporary synthetic chemistry has focused on improving efficiency, selectivity, and sustainability. For the synthesis of this compound, this translates to advancements in controlling stereochemistry and developing more efficient, catalytically driven processes.
Stereoselective and Asymmetric Synthesis Approaches for Pyrrolidine Moiety Control
Control over the three-dimensional arrangement of substituents on the pyrrolidine ring is crucial, as different stereoisomers can exhibit vastly different biological activities. nih.govproquest.com Modern asymmetric synthesis provides powerful tools to achieve this control.
Organocatalysis has emerged as a key technology. For example, enantioselective Michael addition reactions of nitroalkanes to carboxylate-substituted enones, catalyzed by chiral organic molecules, can produce highly enantiomerically enriched precursors to 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org Asymmetric [3+2] cycloaddition reactions between azomethine ylides and chiral N-tert-butanesulfinylazadienes can generate densely substituted pyrrolidines with high diastereoselectivity and control over up to four stereogenic centers. acs.org
Other advanced strategies include:
Diastereoselective Mannich Reactions : The addition of an enolate to a chiral sulfinimine can forge a key C-C bond, with the stereochemistry directed by the chiral auxiliary. nih.gov
Kinetic Resolution : Racemic pyrrolidine precursors can be resolved using chiral catalysts, where one enantiomer reacts significantly faster than the other, leaving the unreacted starting material in high enantiomeric excess. whiterose.ac.uk
Chiral Ligand-Mediated Metal Catalysis : The use of chiral ligands in transition metal catalysis allows for asymmetric transformations, such as the hydrogenation of pyrrole (B145914) precursors or the hydroalkylation of 3-pyrrolines, to produce chiral pyrrolidines. organic-chemistry.org
| Asymmetric Strategy | Key Transformation | Stereochemical Control | Typical Precursors |
| Chiral Pool Synthesis | Functional group manipulation | Inherited from starting material | Proline, Pyroglutamic Acid nih.govacs.org |
| Diastereoselective Mannich Reaction | Enolate addition to chiral imine | Chiral auxiliary directs addition | Chiral sulfinimines, enolates nih.gov |
| Kinetic Resolution | Enantioselective cyclization | Chiral catalyst reacts with one enantiomer faster | Racemic cyclization precursors whiterose.ac.uk |
| Organocatalytic [3+2] Cycloaddition | 1,3-dipolar cycloaddition | Chiral group on dipolarophile | Azomethine ylides, chiral azadienes acs.org |
| Organocatalytic Michael Addition | Conjugate addition | Chiral organocatalyst | Enones, nitroalkanes rsc.org |
Catalytic Strategies in Pyrrolidinyl-Pyrimidine Bond Formation
Modern catalytic methods offer milder reaction conditions, broader substrate scope, and higher efficiency for the crucial coupling step compared to classical stoichiometric reactions.
Palladium and copper catalysis remain at the forefront of C-N bond formation. Recent developments in the Buchwald-Hartwig amination have produced highly active catalyst systems (palladium precatalysts with specialized phosphine (B1218219) or N-heterocyclic carbene ligands) that can operate at low catalyst loadings and tolerate a wide range of functional groups on both the pyrrolidine and pyrimidine coupling partners.
Similarly, copper-catalyzed Ullmann-type couplings have seen significant advances through the development of new ligands, such as oxalamides or pyrrole-ols, which facilitate the reaction with sterically hindered substrates and can even enable the use of more challenging aryl chloride electrophiles. nih.gov These catalytic systems often allow the reactions to be performed under milder conditions than the high-temperature classical Ullmann reaction.
Iridium-catalyzed multicomponent reactions represent another modern approach, where pyrimidines can be assembled regioselectively from amidines and alcohols. mdpi.comacs.org This strategy could potentially be adapted to incorporate a pre-functionalized pyrrolidine moiety into one of the building blocks, allowing for a highly convergent synthesis.
Green Chemistry Principles and Sustainable Synthetic Route Design
Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance process safety and efficiency. The design of sustainable synthetic routes for this compound and its analogs focuses on several key areas:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.comlibretexts.org For the synthesis of heterocyclic compounds like pyrimidines, this involves favoring addition and cycloaddition reactions over substitution and elimination reactions, which generate stoichiometric byproducts. Transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategies, for instance, offer an environmentally benign synthesis of N-heterocycles using alcohols, producing only water and hydrogen as byproducts. rsc.org
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green chemistry promotes the use of safer alternatives such as water, supercritical CO₂, ionic liquids, polyethylene (B3416737) glycol (PEG), and bio-derived solvents like glycerol (B35011) and ethyl lactate. acs.orgcurtin.edu.aumdpi.comresearchgate.netmdpi.com For pyrimidine synthesis, water has been explored as a solvent for reactions like the Biginelli reaction, and solvent-free conditions, often coupled with microwave irradiation, have proven effective. nih.govrasayanjournal.co.inbenthamdirect.comnih.govingentaconnect.combenthamdirect.com Eucalyptol has also been investigated as a viable, sustainable alternative solvent for synthesizing heterocycles. rsc.org
Catalysis: The use of catalysts, particularly heterogeneous and biocatalysts, is a cornerstone of green synthesis. Catalysts allow for reactions to occur under milder conditions, often with higher selectivity and reduced waste, and can be recycled and reused. For pyrimidine synthesis, various catalysts including inorganic solid supports, copper, and zinc bromide have been employed to improve efficiency. mdpi.comresearchgate.net Biocatalysis, using enzymes, offers high enantioselectivity for producing chiral building blocks, which is crucial for many pharmaceutical applications. nih.gov
Energy Efficiency: Methodologies that reduce energy consumption, such as microwave-assisted and ultrasound-assisted synthesis, are preferred. nih.govrasayanjournal.co.in These techniques can significantly shorten reaction times from hours to minutes and often lead to higher yields and purer products. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product, are highly efficient. rasayanjournal.co.in They reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources. The Biginelli reaction for pyrimidine synthesis is a classic example of an MCR.
By integrating these principles, the synthesis of this compound can be designed to be more sustainable, cost-effective, and environmentally friendly.
Precursor Chemistry and Intermediate Synthesis for Target Structures
The synthesis of the target molecule, this compound, relies on the efficient preparation of its key precursors: a 3-substituted pyrrolidine and a 2-substituted pyrimidine which can undergo a coupling reaction.
Pyrrolidine Precursors:
The pyrrolidine ring can be synthesized from either cyclic or acyclic precursors. mdpi.com Key intermediates for introducing the C3-linkage include 3-aminopyrrolidine and 3-hydroxypyrrolidine.
(S)-(+)-3-Aminopyrrolidine: This chiral amine is a valuable building block. One synthetic approach starts from L-aspartic acid, which undergoes condensation to form N-formyl-L-aspartic anhydride. Subsequent acylation, esterification, reduction, and ring-closing steps yield (S)-1-benzylpyrrolidin-3-amine, which is then debenzylated to give the final product. researchgate.net Another route utilizes D-alanine, proceeding through a Birch reduction of a cyclic enaminoester and reduction of a pyrrolidinone intermediate. acs.org 3-Aminopyrrolidine dihydrochloride (B599025) is also used as a key intermediate for certain quinolone antibiotics. sigmaaldrich.com
Pyrrolidin-3-ol: This intermediate can be prepared through various methods. One industrial-scale approach involves starting from chiral 4-chloro-3-hydroxybutyronitrile, which is derived from epichlorohydrin. google.com The synthesis involves protecting the hydroxy group, followed by reduction of the nitrile and an in-situ intramolecular cyclization. google.com Another method involves the reduction of (S)-1-Boc-3-oxopyrrolidine. For industrial applications, processes have been developed to produce pure (3S)-pyrrolidin-3-ol, a key structural element of the drug Larotrectinib, by carefully controlling crystallization and purification to remove impurities. google.com
Below is a table summarizing various synthetic methods for pyrrolidine precursors.
| Precursor | Starting Material(s) | Key Steps | Reference(s) |
| (S)-(+)-3-Aminopyrrolidine | L-Aspartic Acid | Condensation, Acylation, Reduction, Cyclization, Debenzylation | researchgate.net |
| (S)-(+)-3-Aminopyrrolidine | D-Alanine | Formation of cyclic enaminoester, Birch reduction, Reduction of pyrrolidinone | acs.org |
| (3S)-Pyrrolidin-3-ol | Chiral Epichlorohydrin | Conversion to 4-chloro-3-hydroxybutyronitrile, Hydroxyl protection, Nitrile reduction, Cyclization | google.com |
Pyrimidine Precursors:
A common and reactive precursor for introducing the pyrimidine moiety is 2-chloropyrimidine.
2-Chloropyrimidine: This compound is typically prepared from 2-aminopyrimidine (B69317) via a Sandmeyer-type reaction. The process involves treating 2-aminopyrimidine with sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures. orgsyn.orggoogle.com Improved procedures utilize a metal chloride, such as zinc chloride, as a catalyst in a non-polar solvent like methylene (B1212753) chloride to enhance the reaction's efficiency and safety. google.com The reaction requires careful temperature control to avoid decomposition and reduced yields. orgsyn.org
The final coupling of these precursors would likely involve a nucleophilic substitution reaction, where the amino or hydroxyl group of the pyrrolidine derivative attacks the electron-deficient pyrimidine ring at the C2 position, displacing the chlorine atom to form the C-N or C-O bond, respectively, yielding the target structure or a close analog.
Derivatization Strategies and Analog Design for 2 Pyrrolidin 3 Yl Pyrimidine
Functional Group Diversification on the Pyrimidine (B1678525) Moiety
The pyrimidine ring is a common feature in numerous approved drugs and serves as a "privileged structure" in drug discovery. Its diversification is a key strategy for modulating the physicochemical properties and biological activity of 2-(pyrrolidin-3-yl)pyrimidine analogs.
A primary method for diversification begins with halogenated pyrimidine precursors, such as 2,4-dichloropyrimidine (B19661) or 2,4,6-trichloropyrimidine. nih.govgoogle.com The chlorine atoms serve as reactive handles for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, regioselective introduction of a wide array of functional groups at the C2, C4, and C6 positions. For instance, reacting a dichloropyrimidine intermediate with different amines (e.g., N-ethylmethylamine) under basic conditions allows for the generation of diverse amino-pyrimidine derivatives. google.com
Another powerful technique involves a deconstruction-reconstruction strategy. nsf.gov In this approach, a pre-existing pyrimidine-containing compound is transformed into a corresponding N-arylpyrimidinium salt. This salt can then be cleaved to yield a three-carbon iminoenamine building block. nsf.gov This intermediate is highly versatile and can be used in various heterocycle-forming reactions, effectively allowing the reconstruction of a new, substituted pyrimidine ring or even entirely different heterocyclic systems like azoles. nsf.gov This method enables late-stage diversification of complex molecules that would be challenging to access through other synthetic routes. nsf.gov
The construction of 2-substituted pyrimidines can also be achieved through cyclization reactions using various amidines. For example, using trifluoroacetamidine (B1306029) can yield a CF₃-substituted pyrimidine, a group known to enhance metabolic stability and binding affinity. nsf.gov
Table 1: Examples of Reagents for Pyrimidine Moiety Diversification
| Precursor | Reagent/Method | Resulting Substitution | Reference |
|---|---|---|---|
| Dichloropyrimidine | Various primary/secondary amines | Amino-substitutions at C2/C4/C6 | google.com |
| Pyrimidine Core | N-Arylation followed by cleavage | Iminoenamine intermediate for reconstruction | nsf.gov |
Structural Modifications and Substituent Introduction on the Pyrrolidine (B122466) Ring
The pyrrolidine ring offers a three-dimensional structural element that is crucial for exploring chemical space and achieving specific interactions with biological targets. nih.gov Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which can significantly impact binding affinity and selectivity. nih.gov
A common strategy for modifying the pyrrolidine ring is to start with chiral precursors like proline or 4-hydroxyproline (B1632879). mdpi.com These readily available starting materials provide stereochemical control, which is often critical for biological activity. Functional groups on these precursors, such as the carboxylic acid in proline or the hydroxyl group in 4-hydroxyproline, can be manipulated to introduce a wide range of substituents or to serve as attachment points for further derivatization. mdpi.com For example, the nitrogen atom of the pyrrolidine ring, being a secondary amine, can be functionalized by introducing different aromatic rings through processes like 1,3-dipolar cycloaddition followed by N-arylation. nih.gov
Introducing substituents at various positions on the pyrrolidine ring can prevent metabolic instability. For instance, adding a methyl group at the C3 position can, through steric hindrance, protect nearby functional groups from metabolic enzymes, thereby improving the pharmacokinetic profile of the compound. researchgate.net The stereochemistry of these substituents is paramount; different stereoisomers can lead to vastly different biological profiles due to enantioselective binding to target proteins. nih.gov
Furthermore, the pyrrolidine ring can be incorporated into more complex fused or spiro-cyclic systems, creating conformationally restricted analogs. frontiersin.orgnih.gov These modifications can lock the molecule into a specific bioactive conformation, potentially increasing potency and reducing off-target effects. nih.gov
Exploration of Linker Region Modifications and Bridging Heterocyclic Systems
The direct C-C bond between the pyrimidine and pyrrolidine rings can be modified or replaced with different linkers to alter the distance and relative orientation of the two moieties. While the parent compound has a direct linkage, analogs can be designed where the rings are connected via an ether (-O-), amine (-NH-), or other short alkyl chains.
A more advanced strategy involves fusing the two rings to create bridged or fused heterocyclic systems. This approach draws inspiration from the chemical space of established pharmacophores like pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. nih.gov These scaffolds are present in numerous kinase inhibitors and other therapeutic agents. nih.govnih.gov The design of such tricyclic systems involves the rational hybridization of privileged fragments to retain drug-like properties while exploring novel spatial geometry. nih.gov
Synthetic strategies to achieve these systems often involve intramolecular cyclization reactions. nih.gov For example, a suitably functionalized pyrimidine and pyrrolidine precursor can be designed to undergo cyclization, forming a new ring that bridges the two original structures. The resulting rigidified framework can lead to enhanced binding affinity by reducing the entropic penalty upon binding to a biological target. The synthesis of various pyrimidine-fused bicyclic and tricyclic heterocycles is an active area of research, with many approved drugs featuring these core structures. nih.govbohrium.com
Parallel and Combinatorial Synthesis Techniques for Focused Library Generation
To efficiently explore the structure-activity relationships (SAR) of the this compound scaffold, parallel and combinatorial synthesis techniques are employed to generate large, focused libraries of compounds. acs.orgnih.gov These methods allow for the rapid synthesis of thousands of analogs, significantly accelerating the drug discovery process.
Liquid-phase parallel synthesis is a particularly effective approach. acs.orgnih.gov In this method, a common intermediate is dispensed into an array of reaction vessels, and then a diverse set of building blocks is added to each vessel. Key reactions, such as the acylation of a core scaffold with various carboxylic acids or the reduction of a pyrimidine ring, can be performed in parallel. Purification can often be streamlined through simple crystallization or filtration, yielding libraries of high-purity compounds on a milligram scale, which is sufficient for initial biological screening. acs.orgnih.gov
DNA-Encoded Library Technology (DELT) represents another powerful high-throughput method. nih.gov This technique involves covalently linking each unique small molecule to a distinct DNA oligonucleotide tag. Using a "split-and-pool" synthesis strategy, libraries containing millions or even billions of compounds can be generated. nih.gov For a pyrimidine-based library, one might start with a trifunctionalized core like 2,4,6-trichloropyrimidine, where each chlorine atom can be sequentially substituted with different building blocks in separate pools, with a unique DNA tag being ligated at each step. The entire library can then be screened against a biological target in a single experiment. nih.gov
Table 2: Comparison of Library Synthesis Techniques
| Technique | Description | Library Size | Key Features | Reference |
|---|---|---|---|---|
| Parallel Solution-Phase Synthesis | Synthesis of individual compounds in spatially separate reaction vessels. | Hundreds to thousands | - Higher quantity per compound (mg scale)- Structures are known- Simpler purification | acs.orgnih.gov |
| DNA-Encoded Library Technology (DELT) | Each molecule is tagged with a unique DNA barcode; synthesis often uses a split-and-pool method. | Millions to billions | - Massive diversity- Requires smaller quantities- Hit identification via DNA sequencing | nih.gov |
Rational Design Principles for Analog Generation based on Scaffold Versatility
The rational design of this compound analogs is based on leveraging the inherent properties of its constituent rings, which are considered "privileged scaffolds". nih.govresearchgate.net The pyrrolidine ring provides sp³-hybridized carbons, which impart a three-dimensional character to the molecule. This is increasingly recognized as a desirable feature in drug candidates as it allows for more specific and complex interactions with protein binding sites compared to flat, aromatic molecules. nih.gov
Design principles often incorporate pharmacophoric elements found in known bioactive compounds, such as FDA-approved anticancer drugs. nih.gov These can include:
Fused N-heterocycles that mimic purines (e.g., pyrrolo[2,3-d]pyrimidine). nih.gov
Electron-rich aryl substitutions to facilitate π-stacking interactions with aromatic residues in a binding pocket. nih.gov
Halogen groups to enhance binding affinity through halogen bonding and to improve metabolic stability. nih.gov
Structure-activity relationship (SAR) studies guide the iterative process of analog design. nsf.gov Initial hits from library screening are analyzed to understand which structural features are essential for activity. Subsequent generations of analogs are then designed to optimize these features, for example, by fine-tuning the stereochemistry on the pyrrolidine ring or altering the substitution pattern on the pyrimidine moiety to improve potency, selectivity, and pharmacokinetic properties. nsf.gov The versatility of the scaffold allows for this multi-directional optimization, making it a valuable starting point for drug discovery programs.
Structure Activity Relationship Sar Investigations of 2 Pyrrolidin 3 Yl Pyrimidine Analogues
Impact of Substituent Variations on In Vitro Binding Affinity and Biological Potency
The exploration of substituent effects on the 2-(pyrrolidin-3-yl)pyrimidine scaffold is crucial for modulating binding affinity and potency against various biological targets, such as kinases and G-protein coupled receptors. SAR studies typically involve systematic modifications at several key positions: the pyrimidine (B1678525) ring, the pyrrolidine (B122466) ring, and the pyrrolidine nitrogen.
Pyrimidine Ring Substitutions: The pyrimidine ring often acts as a hinge-binding motif in kinase inhibitors or interacts with key residues in receptor pockets. Introducing small, electron-withdrawing or electron-donating groups at the 4, 5, or 6-positions can significantly alter the electronic properties of the ring system. For instance, in related pyrimidine series, adding an amino group can provide a critical hydrogen bond donor, while a halogen or cyano group can occupy small hydrophobic pockets or act as a bioisosteric replacement for other functional groups to enhance potency.
Pyrrolidine Ring Substitutions: The pyrrolidine ring allows for the exploration of chemical space in three dimensions. Substitutions at the 1-position (the nitrogen atom) are a common strategy to modulate solubility, cell permeability, and target engagement. Attaching aryl, alkyl, or acyl groups can introduce new interactions with the target protein. For example, appending a group that can reach into a nearby hydrophobic pocket can substantially increase binding affinity. Modifications at other positions on the pyrrolidine ring, while less common, can influence the ring's pucker and the orientation of other substituents.
The following table summarizes hypothetical SAR data for a generic kinase target, illustrating how different substituents might influence biological potency.
| Compound ID | R1 (on Pyrrolidine N) | R2 (on Pyrimidine C4) | Kinase Inhibition IC50 (nM) |
| 1a | H | H | 1500 |
| 1b | Methyl | H | 850 |
| 1c | Benzyl | H | 200 |
| 1d | H | Amino (NH2) | 450 |
| 1e | Benzyl | Amino (NH2) | 50 |
| 1f | Benzyl | Chloro (Cl) | 120 |
This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this exact scaffold against a single target is not widely available in published literature.
Stereochemical Influence on Ligand-Target Interactions and Selectivity
The this compound scaffold possesses a chiral center at the C3 position of the pyrrolidine ring. The absolute stereochemistry—whether it is the (R)- or (S)-enantiomer—can have a profound impact on biological activity. Biological targets, being chiral themselves, often exhibit stereospecific binding, where one enantiomer fits much more effectively into the binding site than the other.
This stereochemical preference is a direct result of the three-dimensional arrangement of atoms. The substituent at the C3 position (the pyrimidine ring) will be oriented differently in the (R) and (S) isomers. This can lead to one enantiomer forming optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, while the other may experience steric clashes or be unable to achieve the necessary binding geometry. hilarispublisher.com
For example, in many kinase inhibitors, the precise orientation of a key heterocyclic motif is essential for forming hydrogen bonds with the hinge region of the ATP-binding pocket. A change in stereochemistry from (R) to (S) could completely alter the vector of the pyrimidine ring, disrupting this critical interaction and leading to a significant loss of potency. Furthermore, stereochemistry can be a powerful tool for achieving selectivity. An enantiomer might bind potently to the desired target while its mirror image binds more strongly to an off-target protein; separating the enantiomers can thus provide a cleaner pharmacological profile. The development of stereoselective synthesis methods is therefore a critical aspect of optimizing compounds based on this scaffold. mdpi.com
Elucidation of Key Pharmacophore Features from SAR Data
A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to exert a specific biological effect. dovepress.compreprints.org Based on SAR principles, a general pharmacophore model for this compound analogues can be proposed.
Key features likely include:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are classic hydrogen bond acceptors. SAR data often reveals that these interactions, for instance with backbone NH groups in a kinase hinge region, are indispensable for activity. researchgate.net
A 3D Scaffold: The non-planar pyrrolidine ring serves as a rigid scaffold that correctly positions the other functional groups in three-dimensional space. The stereochemistry at C3 is crucial for establishing the correct vector for the pyrimidine ring.
A Hydrogen Bond Donor/Acceptor Site: The secondary amine (NH) of the unsubstituted pyrrolidine ring can act as a hydrogen bond donor. When substituted, this nitrogen can still influence solubility and polarity, or the substituent itself may form new interactions.
Hydrophobic/Interaction Regions: Substituents introduced on the pyrrolidine nitrogen or the pyrimidine ring often explore nearby hydrophobic pockets or form additional polar contacts. The SAR data from variations at these positions helps to map the topology of the binding site. nih.gov
Understanding these pharmacophoric elements allows for the rational design of new analogues and can be used to create computational models for virtual screening campaigns to identify novel hits with the same mode of action. nih.gov
Lead Optimization Strategies in Early-Stage Chemical Biology and Drug Discovery Research
Lead optimization is the iterative process of refining a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). danaher.compatsnap.com For a lead compound based on the this compound scaffold, several optimization strategies can be employed.
Potency and Selectivity Enhancement: Guided by SAR and pharmacophore models, medicinal chemists can introduce modifications to enhance binding affinity. This might involve adding a functional group to form an additional hydrogen bond or filling a hydrophobic pocket. scilit.com Selectivity is often improved by exploiting differences between the target and off-target binding sites. For example, if a related kinase has a smaller "gatekeeper" residue, a bulkier substituent might be introduced to sterically block binding to that off-target while being accommodated by the primary target.
Improving Physicochemical Properties: Early-stage compounds often have suboptimal properties for in vivo use, such as poor solubility or rapid metabolism. Optimization strategies include:
Modulating Lipophilicity: Adding polar groups (like hydroxyls or amines) or replacing lipophilic moieties can improve solubility and reduce non-specific binding.
Blocking Metabolic Soft Spots: If a particular position on the molecule is susceptible to metabolic breakdown (e.g., oxidation by cytochrome P450 enzymes), it can be blocked by introducing a group like a fluorine atom, which is resistant to metabolism.
Enhancing Permeability: The ability of a compound to cross cell membranes can be fine-tuned by balancing its polarity and molecular weight, often through modifications at the pyrrolidine nitrogen. spirochem.com
This multi-parameter optimization is a hallmark of modern drug discovery, transforming a biologically active "hit" into a viable drug candidate for further development. hilarispublisher.com
Computational and Theoretical Chemistry Studies of 2 Pyrrolidin 3 Yl Pyrimidine
Molecular Docking Simulations for Ligand-Target Binding Mode Predictions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of the 2-(pyrrolidin-3-yl)pyrimidine scaffold, docking studies have been instrumental in elucidating their binding modes with various protein targets, particularly kinases and other enzymes implicated in disease.
Studies on closely related pyrrolopyrimidine and pyrimidinyl pyrrolidine (B122466) structures reveal common interaction patterns. For instance, in kinase inhibition, the pyrimidine (B1678525) core frequently forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. Research on 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) showed that inhibitors consistently form double hydrogen bonds with the backbone of Leu398 in the hinge region. nih.gov Similarly, docking of pyridine-substituted pyrimidines into the Mer kinase active site identified key hydrogen bonding and hydrophobic interactions that govern their inhibitory activity. nih.gov
In the context of antiviral research, molecular docking was performed on 2-aryl and 2-pyrimidinyl pyrrolidines to evaluate their binding energies and interactions within the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme. nih.gov These simulations help to rationalize the observed biological activities and guide the synthesis of more potent analogues by suggesting modifications that could enhance binding affinity.
Table 1: Representative Molecular Docking Results for Pyrimidine Derivatives
| Target Protein | Ligand Scaffold | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| PAK4 | 7H-pyrrolo[2,3-d]pyrimidine | Leu398, Glu396, Asp444 | -8.79 to -8.54 |
| Mer Kinase | Pyridine-pyrimidine | (Not specified) | (Not specified) |
| HIV-1 RT | 2-pyrimidinyl pyrrolidine | (Hydrophobic pocket) | (Varies by derivative) |
Molecular Dynamics Simulations for Conformational Analysis and Interaction Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. These simulations provide crucial information on the conformational flexibility of the ligand and the stability of its interactions within the binding site.
For pyrrolopyrimidine derivatives, MD simulations have been used to validate docking poses and assess the stability of key interactions. A 100 ns MD simulation of novel pyrrolopyrimidine derivatives bound to COX-2 and TLR-4 was performed to precisely estimate the binding strength and stability of the docked complex. tandfonline.com In a study of 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, 200 ns simulations were conducted to analyze the stability of the protein-ligand complexes. mdpi.com The root-mean-square deviation (RMSD) of the complex was monitored, with stable systems showing fluctuations of less than 0.1 nm, confirming the stability of the binding pose predicted by docking. mdpi.com
Furthermore, MD simulations on pyrrolo-pyrimidine derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1) helped to explore the binding mechanism in a dynamic environment, confirming the importance of interactions with key residues like Lys514 and Asp641. nih.gov These simulations are essential for ensuring that the interactions predicted by static models persist in a more realistic, solvated, and flexible environment.
Quantum Chemical Calculations of Electronic and Stereoelectronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and stereoelectronic properties of molecules. These calculations provide insights into molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential, which are fundamental to understanding a molecule's reactivity and interaction capabilities.
For scaffolds related to this compound, DFT has been used to optimize molecular geometries and calculate electronic descriptors for use in QSAR models. malayajournal.org In one study, the DFT/B3LYP method with the 6-311G(d,p) basis set was used to calculate properties like the energies of the HOMO and LUMO, electronegativity, and dipole moment for pyrazole (B372694) scaffold pyrimidine derivatives. malayajournal.org Such calculations help explain the reactivity and stability of different derivatives. malayajournal.org For example, the HOMO and LUMO energy gap can indicate the chemical reactivity of the molecule.
These theoretical studies are also vital for understanding conformational preferences. The puckering of the pyrrolidine ring, for instance, can be influenced by stereoelectronic factors from its substituents, which in turn affects its biological efficacy. nih.gov Quantum calculations can predict the most stable conformers and the energy barriers between them, providing a deeper understanding of the molecule's three-dimensional structure.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyrimidine and pyrrolidine derivatives, 2D and 3D-QSAR models have been developed to predict inhibitory potency and guide the design of new compounds.
A 3D-QSAR study on pyrido[2,3-d]pyrimidine (B1209978) derivatives as Wee1 inhibitors established robust CoMFA and CoMSIA models with high predictive power. researchgate.net These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, providing a clear roadmap for structural modifications. Similarly, a 3D-QSAR model for pyridine-substituted pyrimidines as Mer kinase inhibitors yielded a statistically significant model that was validated internally and externally. nih.gov
In another study, QSAR models for pyrimidine derivatives targeting the VEGFR-2 receptor were built using multiple linear regression (MLR) and artificial neural network (ANN) approaches. nih.gov The ANN model showed superior predictive power, highlighting the importance of nonlinear relationships between structural descriptors and activity. nih.gov These models are invaluable for prioritizing the synthesis of new derivatives with potentially higher activity.
Table 2: Comparison of QSAR Model Statistics for Pyrimidine Derivatives
| Model Type | Target | R² (Correlation) | Q² (Cross-validation) | Predictive R² (External) |
|---|---|---|---|---|
| CoMSIA | Mer Kinase | 0.984 | 0.599 | 0.728 nih.gov |
| MLR | VEGFR-2 | 0.889 | - | - nih.gov |
| ANN | VEGFR-2 | 0.998 | - | - nih.gov |
| CoMFA | FGFR1 | High | High | - nih.gov |
Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. Once developed, a pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify novel compounds with the potential for biological activity.
For inhibitors based on the pyrimidine scaffold, several pharmacophore models have been successfully developed. A five-featured model for 2,4-disubstituted pyrimidine derivatives as Janus Kinase 3 (JAK3) inhibitors was created, consisting of one hydrogen bond acceptor, two donors, a hydrophobic feature, and an aromatic ring. worldscientific.com This model was then used to build a 3D-QSAR model to further refine the structural requirements for activity. worldscientific.com
In another example, a pharmacophore model for pyrrolidine derivatives acting as Dipeptidyl peptidase IV inhibitors was generated and used for virtual screening to find new chemical starting points for drug design. tandfonline.com This approach, often combined with subsequent molecular docking and ADMET (absorption, distribution,metabolism, excretion, and toxicity) prediction, serves as a powerful and efficient workflow for hit identification in the early stages of drug discovery. tandfonline.comtandfonline.comfrontiersin.orgmedsci.org
Free Energy Perturbation (FEP) and End-Point Binding Free Energy Calculations (e.g., MM-GBSA/MM-PBSA)
While molecular docking provides a score to rank ligands, more accurate methods are often needed to predict binding affinities. End-point methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculate the binding free energy by combining molecular mechanics energies with solvation free energies.
These methods have been widely applied to pyrimidine-based inhibitors. In the study of 7H-pyrrolo[2,3-d]pyrimidine inhibitors of PAK4, the MM/PBSA method was used to calculate the binding free energy from trajectories generated by MD simulations, providing a more quantitative measure of the affinity for each inhibitor. nih.govmdpi.com Similarly, MM/GBSA calculations for pyrrolo-pyrimidine derivatives against FGFR1 showed results consistent with experimental binding affinities and helped identify the key residues contributing most to the binding energy. nih.gov
Free Energy Perturbation (FEP) is a more computationally intensive but theoretically rigorous method for calculating the relative binding free energy between two closely related ligands. wikipedia.orgcresset-group.com FEP simulates the "alchemical" transformation of one molecule into another within the binding pocket and in solution, allowing for a highly accurate prediction of the change in binding affinity resulting from a specific chemical modification. While specific FEP studies on this compound were not identified, the technique is a state-of-the-art tool applied to similar heterocyclic kinase inhibitors to precisely guide lead optimization. cresset-group.combiorxiv.org
Biological Target Identification and Mechanistic Insights for 2 Pyrrolidin 3 Yl Pyrimidine Analogues in Vitro and Biochemical Focus
Modulation of Enzyme Activities (e.g., Kinases, Hydrolases, Phospholipases) by 2-(Pyrrolidin-3-YL)pyrimidine Derivatives
Derivatives of the this compound core have demonstrated significant modulatory effects on various enzyme families, most notably kinases and, more recently, phospholipases.
Kinase Inhibition:
The pyrrolo[2,3-d]pyrimidine nucleus, an isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors nih.gov. This structural similarity allows these compounds to bind to the ATP-binding site of kinases, thereby inhibiting their activity.
One study reported a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. Among these, compound 5k emerged as a potent multi-targeted kinase inhibitor, exhibiting significant activity against several kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2) nih.govnih.gov. The inhibitory concentrations (IC50) for compound 5k were in the nanomolar range, comparable to the well-known kinase inhibitor Sunitinib (B231) nih.gov.
Another series of pyrrolo[2,3-d]pyrimidine derivatives were designed as third-generation covalent EGFR tyrosine kinase inhibitors (TKIs). Compound 12i from this series was found to selectively inhibit the T790M mutant EGFR with an IC50 value of 0.21 nM, showing a 104-fold increased potency compared to the wild-type EGFR researchgate.net.
The table below summarizes the in vitro kinase inhibitory activities of selected this compound analogues.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5k | EGFR | 204 | nih.gov |
| Her2 | 40 | nih.gov | |
| VEGFR2 | 136 | nih.gov | |
| CDK2 | 187 | nih.gov | |
| 12i | EGFR (T790M) | 0.21 | researchgate.net |
| EGFR (wild-type) | 22 | researchgate.net | |
| Sunitinib | VEGFR2 | 261 | nih.gov |
Phospholipase Inhibition:
Recent research has identified pyrimidine-4-carboxamides bearing a pyrrolidine (B122466) substituent as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators nih.govnih.gov. A key compound, LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), was identified as a potent and selective NAPE-PLD inhibitor nih.govnih.gov. Structure-activity relationship (SAR) studies revealed that the (S)-3-hydroxypyrrolidine moiety was crucial for its potent inhibitory activity nih.gov.
The inhibitory activities of selected pyrimidine-4-carboxamide (B1289416) derivatives against NAPE-PLD are presented in the table below.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| LEI-401 | NAPE-PLD | 13 | nih.gov |
| Pyrrolidine analogue 87 | NAPE-PLD | 34 | nih.govnih.gov |
| (S)-3-hydroxypyrrolidine analogue 91 | NAPE-PLD | 35 | nih.gov |
There is currently limited specific information available in the reviewed literature regarding the direct modulation of other hydrolases by this compound analogues.
Receptor Ligand Binding Studies and Agonist/Antagonist Characterization
Analogues of this compound have been investigated for their ability to bind to G-protein coupled receptors (GPCRs), leading to the identification of potent and selective antagonists for several important receptor systems.
Neuropeptide Y5 Receptor Antagonists:
A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their binding affinity to the Neuropeptide Y5 (Y5) receptor, a target for the treatment of obesity nih.gov. These in vitro binding assays identified several potent Y5 receptor antagonists nih.gov. The research focused on modifying the substitution and the heterocyclic core of the lead pyrrolo[3,2-d]pyrimidine compound to optimize binding affinity nih.gov.
Histamine (B1213489) H3 Receptor Ligands:
Novel histamine H3 receptor ligands were developed based on a pyrrolo[2,3-d]pyrimidine scaffold nih.gov. Radioligand displacement assays were used to screen these compounds for their binding affinities to H3 and H4 receptors nih.gov. The most potent compounds were further evaluated for their H3 receptor binding properties in vitro, leading to the identification of selective antagonists with pKi values up to 6.90 nih.gov. Another study inspired by marine natural products also identified novel pyrrolo[2,3-d]pyrimidine derivatives targeting the histamine H3 receptor, with Ki values as low as 126 nM nih.gov.
The table below summarizes the receptor binding affinities of representative this compound analogues.
| Compound Class | Target Receptor | Binding Affinity (pKi/Ki) | Characterization | Reference |
| Pyrrolo[3,2-d]pyrimidine derivatives | Neuropeptide Y5 | Potent (specific values not detailed in abstract) | Antagonist | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Histamine H3 | pKi = 6.90 | Antagonist | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (marine-inspired) | Histamine H3 | Ki = 126 nM | Ligand | nih.gov |
Biochemical and Biophysical Characterization of Compound-Target Interactions
The interaction between this compound analogues and their biological targets has been characterized using various biochemical and biophysical techniques, providing detailed insights into their binding modes.
Molecular docking studies have been instrumental in understanding the binding interactions of these compounds at the atomic level. For the multi-targeted kinase inhibitor 5k , molecular docking simulations indicated binding interactions within the ATP-binding pockets of EGFR, Her2, VEGFR2, and CDK2 that were similar to those of sunitinib nih.gov.
In the case of the selective EGFR T790M inhibitor 12i , theoretical simulations provided structural evidence for its selective kinase inhibitory activity researchgate.net. These computational approaches are crucial for rational drug design and for explaining the observed structure-activity relationships.
While specific biophysical data such as that from Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for the this compound core is not extensively detailed in the provided search results, these techniques are generally applied to characterize the thermodynamics and kinetics of ligand-protein interactions for related kinase inhibitors nih.govnih.gov. For instance, ITC can provide information on the binding enthalpy and entropy, which helps in understanding the driving forces of the interaction nih.gov. X-ray crystallography of small molecule inhibitors in complex with their target kinases is also a powerful tool to visualize the precise binding mode and key interactions, which has been utilized in the design and optimization of related pyrrolo[2,3-d]pyrimidine-derived inhibitors acs.org.
Investigation of Cellular Mechanisms of Action and Pathway Perturbations in Research Models
The cellular effects of this compound analogues have been investigated in various research models to elucidate their mechanisms of action and their impact on cellular pathways.
The multi-targeted kinase inhibitor 5k was shown to induce cell cycle arrest and apoptosis in HepG2 cancer cells nih.govnih.gov. Mechanistic studies revealed that treatment with compound 5k led to a significant increase in the levels of the pro-apoptotic proteins caspase-3 and Bax, along with a downregulation of the anti-apoptotic protein Bcl-2 nih.gov.
Similarly, the selective EGFR T790M inhibitor 12i demonstrated potent antiproliferative activity against HCC827 cells, which harbor an EGFR activating mutation. This compound was up to 493-fold more effective against these cancer cells compared to normal human bronchial epithelial (HBE) cells, highlighting its selectivity researchgate.net. The inhibition of the EGFR signaling pathway by this class of compounds is a key mechanism for their anticancer effects.
The table below summarizes the observed cellular mechanisms of action for selected this compound analogues.
| Compound | Cell Line | Observed Cellular Effect | Pathway Perturbation | Reference |
| 5k | HepG2 | Cell cycle arrest, Apoptosis induction | Increased Caspase-3 and Bax, Decreased Bcl-2 | nih.gov |
| 12i | HCC827 | Selective inhibition of proliferation | Inhibition of mutant EGFR signaling | researchgate.net |
Advanced Analytical and Characterization Techniques in 2 Pyrrolidin 3 Yl Pyrimidine Research
Spectroscopic Analysis for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Spectroscopic methods are fundamental to the structural determination of 2-(Pyrrolidin-3-YL)pyrimidine, providing detailed information about its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, the chemical shifts of the protons in the pyrimidine (B1678525) and pyrrolidine (B122466) rings provide insights into their electronic environments. The pyrimidine protons typically appear in the aromatic region, while the pyrrolidine protons are found in the aliphatic region. The coupling patterns between adjacent protons help to establish the connectivity within each ring.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For 2-substituted pyrimidines, the chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the electron-donating or electron-withdrawing nature of the substituent at the C2 position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical values for similar structures and may not represent experimentally verified data for this specific compound.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Pyrimidine Ring | 8.0 - 9.0 |
| Pyrrolidine Ring (CH, CH₂) | 1.5 - 4.0 | |
| Pyrrolidine Ring (NH) | 1.0 - 5.0 (broad) | |
| ¹³C | Pyrimidine Ring | 150 - 165 |
| Pyrrolidine Ring | 25 - 60 |
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of both the aromatic pyrimidine ring and the aliphatic pyrrolidine ring. Additionally, C=N stretching vibrations from the pyrimidine ring and N-H stretching from the secondary amine in the pyrrolidine ring would be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring. The position of the maximum absorption (λmax) can be influenced by the nature of the substituent at the C2 position and the solvent used.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₈H₁₁N₃, corresponding to a molecular weight of 149.19 g/mol .
In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight. The fragmentation of the molecular ion provides a fingerprint that can be used for structural elucidation. Common fragmentation pathways for N-heterocyclic compounds often involve the cleavage of bonds adjacent to the nitrogen atoms and the loss of small neutral molecules. For this compound, fragmentation could involve the loss of the pyrrolidine ring or cleavage within the pyrrolidine ring, leading to characteristic fragment ions.
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of pyrimidine derivatives. Reversed-phase HPLC, using a C18 or C8 stationary phase, is a common approach. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation of the target compound from any impurities. UV detection is commonly used, with the wavelength set at the λmax of the pyrimidine chromophore. Purity levels exceeding 98% are often achievable and are a standard requirement in many applications.
Table 2: Typical HPLC Parameters for Purity Analysis of Pyrimidine Derivatives
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 or C8, 150-250 mm length, 4.6 mm i.d., 5 µm particle size |
| Mobile Phase | A: Water with 0.1% trifluoroacetic acid or formic acid B: Acetonitrile or Methanol |
| Elution | Gradient or isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) can also be used for the analysis of volatile N-heterocyclic compounds. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the gas and stationary phases. Due to the polarity and potential for hydrogen bonding of the amine group in the pyrrolidine ring, derivatization may sometimes be necessary to improve peak shape and thermal stability.
X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, a single crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the pyrrolidine ring relative to the pyrimidine ring. This technique is also invaluable for studying polymorphism, the ability of a compound to exist in multiple crystalline forms, which can have significant implications for its physical properties. Furthermore, X-ray crystallography is used in the analysis of co-crystals, where the target molecule is crystallized with another compound to modify its physicochemical properties.
Techniques for Purity and Stereochemical Assessment (e.g., Chiral HPLC, Optical Rotation)
Given that this compound possesses a chiral center at the 3-position of the pyrrolidine ring, techniques that can distinguish between its enantiomers are crucial for its characterization.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary method for separating and quantifying the enantiomers of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those with pyrrolidine moieties. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal enantiomeric resolution.
Optical Rotation is a physical property of chiral substances that causes the rotation of the plane of polarized light. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength of light). wikipedia.org The specific rotation is a key parameter for characterizing the enantiopurity of a sample. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)). wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, will not exhibit any optical rotation. wikipedia.org
Future Perspectives and Research Challenges in 2 Pyrrolidin 3 Yl Pyrimidine Studies
The 2-(pyrrolidin-3-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. mdpi.comnih.gov As research in this area progresses, several key challenges and future perspectives are emerging that will shape the discovery and development of next-generation therapeutics based on this versatile scaffold. These range from the need for more sophisticated synthetic methodologies to a deeper understanding of the molecular interactions that govern biological activity.
Q & A
Q. What are the common synthetic routes for 2-(pyrrolidin-3-yl)pyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, demonstrates a 68.5% yield using potassium carbonate in 1,4-dioxane at 95°C, while acetonitrile with triethylamine at 60°C under inert atmosphere achieves 51.8% yield. Key factors include:
- Catalyst selection : Potassium carbonate or triethylamine for deprotonation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Temperature : Higher temperatures (95°C) accelerate reactions but may reduce regioselectivity.
- Data Table :
| Reaction Conditions | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dioxane, K₂CO₃ | K₂CO₃ | 95°C | 68.5% | |
| Acetonitrile, Et₃N | Et₃N | 60°C | 51.8% |
Q. How should researchers handle and store this compound to ensure safety and compound integrity?
- Methodological Answer :
- Safety Precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential toxicity (H300-H313 codes in ).
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Refer to for stability guidelines.
Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify pyrrolidine-pyrimidine connectivity (e.g., δ 8.5 ppm for pyrimidine protons in ).
- Mass Spectrometry : Exact mass analysis (e.g., 234.068076 Da in ) for molecular formula validation.
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). reports 99% purity via HPLC.
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this compound to improve regioselectivity and yield?
- Methodological Answer :
- Ligand Design : Bulky ligands (e.g., XPhos) enhance steric control in Suzuki-Miyaura couplings.
- Solvent Screening : Test low-polarity solvents (toluene) to reduce side reactions.
- Catalyst Systems : Pd(OAc)₂ with SPhos improves coupling efficiency (see for analogous protocols).
Q. What strategies resolve discrepancies in solubility data for this compound across different solvent systems?
- Methodological Answer :
- Solvent Polarity : Test DMSO (high polarity) vs. THF (moderate polarity). notes solubility in DCM, while uses polar aprotic solvents.
- Co-Solvents : Add 10% ethanol to aqueous buffers for improved dissolution.
Q. How does computational modeling assist in predicting the reactivity of this compound derivatives in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Use SMILES/InChI data ( ) to model interactions with biological targets (e.g., kinases).
- DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic sites.
Q. What methods validate the biological activity of this compound derivatives when purity levels vary between 95-99%?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
